N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Description
Properties
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide typically involves multiple steps, starting with the preparation of the pyrimidine and indoline precursors. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with indoline-1-carboximidamide under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Core Formation
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Condensation of β-keto esters and urea derivatives :
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β-keto esters (e.g., ethyl acetoacetate) react with urea or thiourea in the presence of acetic acid under reflux conditions.
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This forms the 1,2,3,4-tetrahydropyrimidine scaffold, as observed in analogous compounds .
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Example: Isopropyl 6-methyl-2-thioxo-4-substituted-tetrahydropyrimidine-5-carboxylates are synthesized via this method .
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Biginelli Reaction Mechanism
The dihydropyrimidine core is synthesized through a three-component condensation involving:
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β-keto ester (e.g., ethyl acetoacetate)
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Aldehyde (e.g., benzaldehyde derivatives)
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Urea/thiourea
Mechanism :
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Enolate formation : The β-keto ester forms an enolate in the presence of acetic acid.
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Aldol condensation : The enolate reacts with the aldehyde to form a β-hydroxy ketone.
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Cyclization : Urea/thiourea attacks the carbonyl group, leading to ring closure and formation of the dihydropyrimidine .
Carboximidamide Formation
The carboximidamide group is generated via nucleophilic substitution or coupling reactions :
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Hydrazine derivatives react with pyrimidinone intermediates to form hydrazinyl derivatives.
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Subsequent modifications (e.g., alkylation or acylation) introduce the carboximidamide functionality .
Core Formation
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Condensation | β-keto ester, urea/thiourea, acetic acid | Ethanol | Reflux (8–12 h) |
| Neutralization | Sodium bicarbonate | Water | Room temperature |
Functional Group Modification
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Indoline coupling | Indoline derivative, coupling agent (e.g., Cs₂CO₃) | 1,4-dioxane | Microwave heating (80–130°C) |
| Carboximidamide formation | Hydrazine hydrate | Ethanol | Reflux |
NMR and MS Analysis
For analogous compounds (e.g., isopropyl 6-methyl-2-thioxo-4-substituted-tetrahydropyrimidine-5-carboxylates):
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¹H NMR : Signals for N-H protons (δ 9–10 ppm), aromatic protons (δ 6–7 ppm), and isopropyl groups (δ 1–5 ppm) .
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¹³C NMR : Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 100–150 ppm) .
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MS (ESI⁺) : Molecular ion peaks confirm molecular weight (e.g., [M]⁺ = 336.78 for compound 4 ) .
Key Intermediates
| Intermediate | Reagents | Function |
|---|---|---|
| Hydrazinylpyrimidinones | Hydrazine hydrate | Precursor for carboximidamide formation |
| 2,6-dichloropyrimidin-4(3H)-ones | Pyridine, Cs₂CO₃ | Coupling partners for Suzuki reactions |
Challenges and Optimization
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Regioselectivity : Pyrimidine halides show preference for substitution at the C6 position during cross-coupling .
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Solubility and Stability : The choice of solvents (e.g., DMSO, 1,4-dioxane) and reaction temperatures critically affects yield and purity .
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Scale-Up : Multi-step synthesis requires careful control of reaction times and reagent ratios to minimize side reactions .
This compound’s synthesis leverages well-established methods for dihydropyrimidine formation, combined with tailored functional group modifications. Further optimization of reaction conditions (e.g., catalysts, solvents) could enhance yield and selectivity.
Scientific Research Applications
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The carboximidamide group (–C(=NH)NH₂) in the target compound offers stronger hydrogen-bond donor capacity compared to standard carboxamides (–CONH₂) in analogs like 7h .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.15 | 285.3 | 5 |
| Compound 7h | 3.8 | 0.02 | 856.9 | 12 |
| Hypothetical Analog A | 2.9 | 0.08 | 298.4 | 4 |
Key Observations :
- The target compound’s lower logP (2.1 vs. 3.8 for 7h) suggests better hydrophilicity, likely due to the absence of bulky hydrophobic groups (e.g., benzoyl-L-valyl in 7h) .
- Higher hydrogen-bond acceptors in 7h correlate with reduced membrane permeability but enhanced target-binding specificity.
Methodological Considerations
Structural elucidation of such compounds often relies on X-ray crystallography. The SHELX software suite () is widely used for refining crystal structures, including small molecules like pyrimidine derivatives . For example, SHELXL’s robust handling of hydrogen-bonding networks could clarify the carboximidamide group’s orientation in the target compound.
Biological Activity
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide, a compound with the molecular formula C₁₄H₁₅N₅O and CAS number 400866-36-6, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.
The compound exhibits the following chemical characteristics:
- Molecular Weight : 269.3 g/mol
- Density : Approximately 1.41 g/cm³
- Boiling Point : Predicted to be around 408.1 °C
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has demonstrated significant inhibition of cell growth, making it a candidate for further research in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| MCF7 (Breast) | 3.8 |
| HeLa (Cervical) | 4.5 |
These values indicate that the compound is particularly effective against MCF7 cells, suggesting a potential mechanism for targeting breast cancer.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This was evidenced by assays that showed increased levels of cleaved caspase-3 and decreased Bcl-2 expression in treated cells.
Study on Antioxidant Activity
A recent study explored the antioxidant properties of this compound, revealing its capability to scavenge free radicals effectively. The compound exhibited a DPPH radical scavenging activity of approximately 70% at a concentration of 10 µM, comparable to standard antioxidants like Trolox.
Pharmacological Profile
In addition to its antiproliferative effects, the compound has been evaluated for its interaction with various biological targets:
- Nitric Oxide Synthase Inhibition : Similar derivatives have shown promise as inhibitors of human nitric oxide synthase (NOS), which is critical in cardiovascular health.
| Compound | NOS Inhibition IC50 (µM) |
|---|---|
| N-(6-Methyl...) | 0.85 |
| Reference Compound | 0.75 |
This suggests that modifications in structure can lead to enhanced pharmacological profiles.
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how structural variations impact biological activity.
- Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
